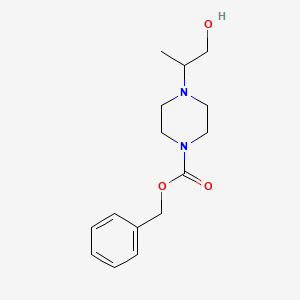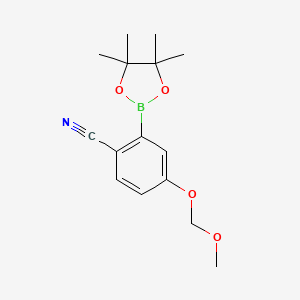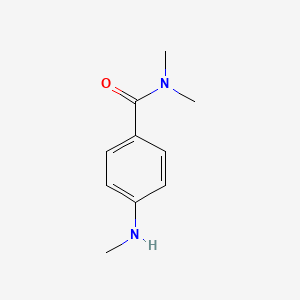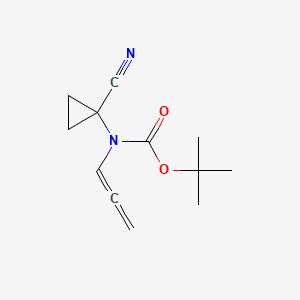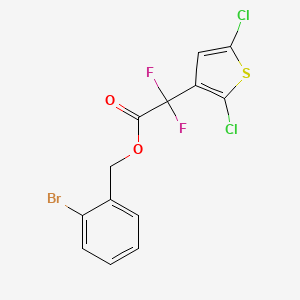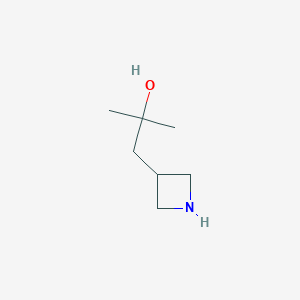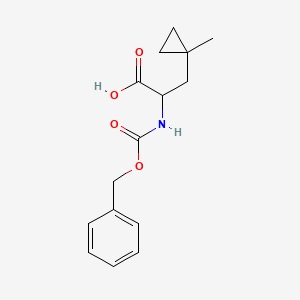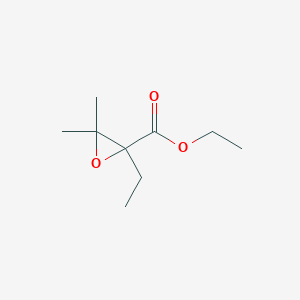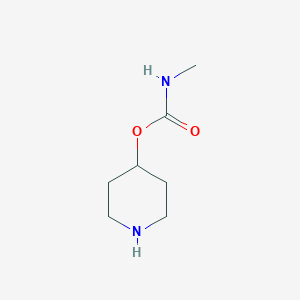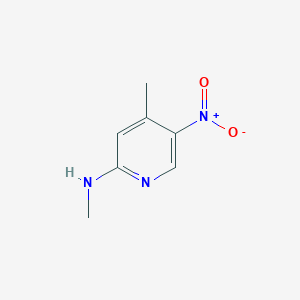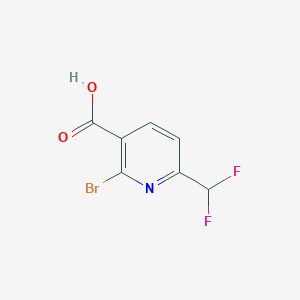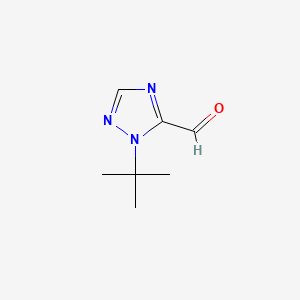![molecular formula C12H13Br B13486408 7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]](/img/structure/B13486408.png)
7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene] is a chemical compound characterized by its unique spiro structure, which involves a cyclopropane ring fused to a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene] typically involves the bromination of a precursor compound followed by cyclopropanation. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The cyclopropanation step can be achieved using diazomethane or a similar reagent under controlled conditions to ensure the formation of the spiro structure.
Industrial Production Methods
While specific industrial production methods for 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene] are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper safety measures are in place to handle the reagents and intermediates involved.
Análisis De Reacciones Químicas
Types of Reactions
7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups into alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as azides or nitriles.
Aplicaciones Científicas De Investigación
7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene] has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It can be used in the study of biological pathways and mechanisms, especially those involving spirocyclic structures.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene] involves its interaction with molecular targets and pathways in biological systems. The spiro structure allows the compound to fit into specific binding sites on proteins or enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]
- 3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-carboxylic acid
Uniqueness
7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene] is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H13Br |
|---|---|
Peso molecular |
237.13 g/mol |
Nombre IUPAC |
6-bromospiro[2,3-dihydro-1H-naphthalene-4,1'-cyclopropane] |
InChI |
InChI=1S/C12H13Br/c13-10-4-3-9-2-1-5-12(6-7-12)11(9)8-10/h3-4,8H,1-2,5-7H2 |
Clave InChI |
PPZJEMLYEOMFBB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C(C=C2)Br)C3(C1)CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride](/img/structure/B13486326.png)
